![molecular formula C23H12ClN3O2S B304543 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one](/img/structure/B304543.png)
4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one
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Overview
Description
4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic molecule that contains a pyrimidine ring, an indene ring, and a thieno ring.
Mechanism of Action
The mechanism of action of 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is responsible for cell growth and survival, and its inhibition leads to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one has been shown to have minimal toxicity and is well-tolerated in animal models. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one in lab experiments is its potential as a cancer treatment. However, one of the limitations is the lack of in vivo studies, which limits its potential for clinical use.
Future Directions
For research on 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one include further studies on its efficacy in treating various types of cancer, as well as in vivo studies to determine its potential for clinical use. Additionally, research could focus on the development of more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one involves a multi-step process. The first step involves the synthesis of 4-chloro-2-nitrophenylamine, which is then reacted with 2-(4-methoxyphenyl)acetaldehyde to form the intermediate compound. This intermediate is then reacted with 3-bromo-2-chloroacrylonitrile to form the final product.
Scientific Research Applications
4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one has potential applications in various fields of scientific research. One of the main areas of interest is in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer.
properties
Product Name |
4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one |
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Molecular Formula |
C23H12ClN3O2S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
8-chloro-2-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C23H12ClN3O2S/c1-29-12-8-6-11(7-9-12)15-16-13-4-2-3-5-14(13)20(28)18(16)27-23-17(15)19-21(30-23)22(24)26-10-25-19/h2-10H,1H3 |
InChI Key |
VRXFJVBJUUGACZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)Cl)SC3=NC5=C2C6=CC=CC=C6C5=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)Cl)SC3=NC5=C2C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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